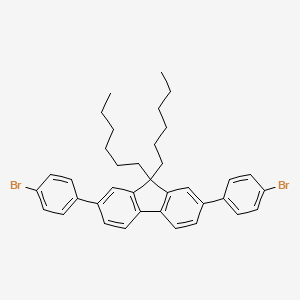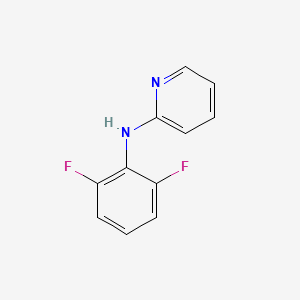
2-Pyridinamine, N-(2,6-difluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, N-(2,6-difluorophenyl)- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a difluorophenyl group at the N-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(2,6-difluorophenyl)- typically involves the nucleophilic substitution of polyfluoropyridines. One common method is the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding N-ethyl-2,6-diamino-4-fluoropyridinium triflate . This method highlights the use of fluorinated building blocks and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using readily available fluorinated reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, N-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Pyridinamine, N-(2,6-difluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated drugs.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, N-(2,6-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific enzymes and receptors, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: A basic building block for heterocyclic compounds and Schiff bases.
3-Aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.
Uniqueness
2-Pyridinamine, N-(2,6-difluorophenyl)- is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its reactivity and biological activity compared to other aminopyridines. This makes it a valuable compound for developing new drugs and studying fluorine’s effects on chemical and biological systems .
Propriétés
Numéro CAS |
227805-80-3 |
|---|---|
Formule moléculaire |
C11H8F2N2 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
N-(2,6-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
Clé InChI |
RURSBHJOXFXOPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
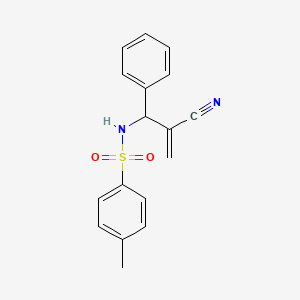
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
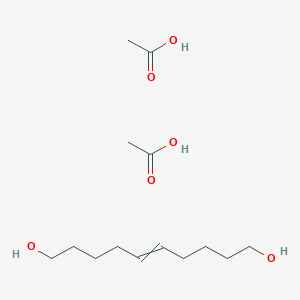
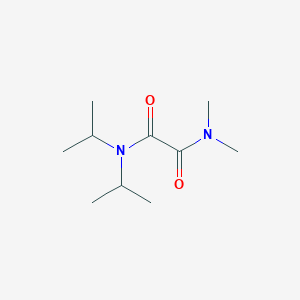

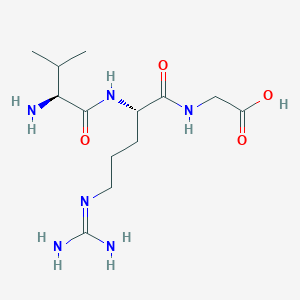
![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
